

Mass Spectrometry Analysis of 2,2',4-Trihydroxy-5'-methylchalcone: A Technical Guide

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Compound of Interest		
Compound Name:	2,2',4-Trihydroxy-5'- methylchalcone	
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Abstract

This technical guide provides an in-depth overview of the mass spectrometry (MS) analysis of **2,2',4-Trihydroxy-5'-methylchalcone** (C₁₆H₁₄O₄), a chalcone derivative of interest to researchers in natural product chemistry and drug development. Chalcones are a class of flavonoids known for their diverse biological activities, and mass spectrometry is an indispensable tool for their structural elucidation, characterization, and quantification. This document outlines the key molecular properties, predicted fragmentation patterns, and detailed experimental protocols for the analysis of this specific compound. It is intended for scientists and professionals requiring a robust understanding of how to apply mass spectrometric techniques to the study of substituted chalcones.

Molecular Properties and Predicted Ionization Data

2,2',4-Trihydroxy-5'-methylchalcone has a molecular formula of C₁₆H₁₄O₄. High-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition. Based on its structure, the compound is expected to ionize efficiently using electrospray ionization (ESI) in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. The predicted mass-to-charge ratios (m/z) for its primary ions are summarized below.



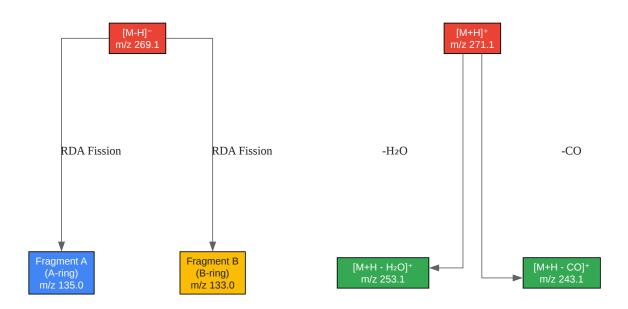
Property	Value	
IUPAC Name	(E)-1-(2-hydroxy-5-methylphenyl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one[1]	
Molecular Formula	C ₁₆ H ₁₄ O ₄ [1]	
Monoisotopic Mass	270.0892 g/mol	
Predicted [M+H]+ (monoisotopic)	271.0965 m/z	
Predicted [M-H] ⁻ (monoisotopic)	269.0819 m/z	

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing structural insights. The fragmentation of chalcones is well-characterized and typically involves cleavage at the α,β -unsaturated ketone core, leading to the separation of the A and B rings. Other common fragmentation pathways include the neutral loss of small molecules like water (H₂O) and carbon monoxide (CO).[2]

The fragmentation pattern for **2,2',4-Trihydroxy-5'-methylchalcone** can be predicted based on the known behavior of similar chalcone structures, such as 2',4',4-trihydroxychalcone.[3] In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 269.1) is expected to cleave, yielding characteristic fragment ions corresponding to the substituted A and B rings.





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Predicted fragmentation of **2,2',4-Trihydroxy-5'-methylchalcone**.

Tabulated Mass Spectrometry Data

The following table summarizes the key predicted ions and their origins for **2,2',4-Trihydroxy-5'-methylchalcone** based on MS/MS analysis. This data is essential for confirming the compound's identity in complex mixtures.

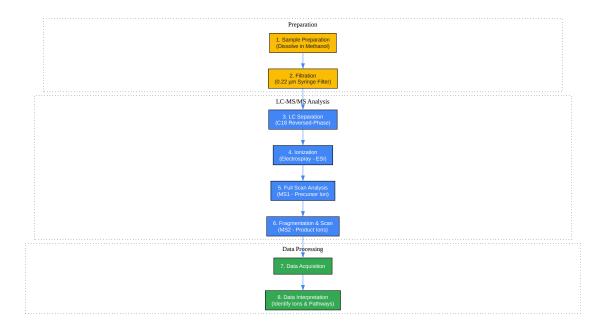


Ion Type	Predicted m/z	Description of Fragment / Loss
[M+H]+	271.1	Protonated molecular ion
[M-H] ⁻	269.1	Deprotonated molecular ion
[M+H - H ₂ O] ⁺	253.1	Neutral loss of a water molecule from the protonated precursor
[M+H - CO] ⁺	243.1	Neutral loss of carbon monoxide from the protonated precursor
Fragment Ion (A-ring)	135.0	Resulting from Retro-Diels- Alder (RDA) fission of the deprotonated precursor, corresponding to the 2- hydroxy-5-methylphenoxide moiety.
Fragment Ion (B-ring)	133.0	Resulting from RDA fission of the deprotonated precursor, corresponding to the 2,4- dihydroxystyrenyl moiety.

Experimental Protocol for Mass Spectrometry Analysis

A robust and reproducible protocol is critical for accurate analysis. The following outlines a standard procedure for LC-MS/MS analysis of **2,2',4-Trihydroxy-5'-methylchalcone**.





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General workflow for LC-MS/MS analysis of chalcones.

4.1. Sample Preparation

- Standard Solution: Accurately weigh approximately 1 mg of 2,2',4-Trihydroxy-5'-methylchalcone standard.
- Dissolution: Dissolve the compound in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.
- Working Solution: Prepare a working solution by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration range of 1-10 μg/mL.



- Filtration: Filter the final solution through a 0.22 μm syringe filter to remove any particulates prior to injection.[4]
- 4.2. Liquid Chromatography (LC) Parameters
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 μm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 30 °C.
- 4.3. Mass Spectrometry (MS) Parameters
- Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.
- Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Ion Trap.
- Scan Range: 50 500 m/z.
- Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.



- MS/MS Analysis: Data-dependent acquisition (DDA) mode. Select the top 3 most intense ions from the MS1 scan for collision-induced dissociation (CID).
- Collision Energy: Use a ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Data Analysis and Interpretation

- Molecular Ion Identification: Extract the chromatogram for the predicted m/z of the [M+H]⁺ (271.1) and [M-H]⁻ (269.1) ions to confirm the presence and retention time of the target compound.
- Formula Confirmation: Utilize the high-resolution data from the TOF analyzer to confirm that the measured accurate mass is within a 5 ppm tolerance of the theoretical mass, thereby verifying the elemental formula (C₁₆H₁₄O₄).
- Fragmentation Analysis: Analyze the MS/MS spectrum to identify the key fragment ions as
 detailed in Section 3. Match the observed fragments to the predicted cleavage patterns to
 provide definitive structural confirmation. The presence of ions at m/z 135.0 and 133.0 in
 negative mode would be strong evidence for the chalcone backbone.

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